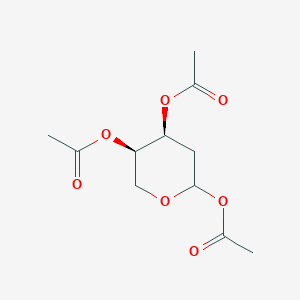
4-Chloro-6-(2,5-dichlorophenyl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(2,5-dichlorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H5Cl3N2 . It is a pyrimidine derivative, which is a class of compounds that have shown a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, often involves various synthetic protocols . For instance, one method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as spectral and elemental analyses, as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
Pyrimidine derivatives, including “this compound”, can undergo various chemical reactions. For example, 4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η5-C5H5)Fe(CO)2 to form monometallic and bimetallic complexes .Aplicaciones Científicas De Investigación
4-Chloro-6-(2,5-dichlorophenyl)pyrimidine has a variety of applications in scientific research. It is used as a photosensitizer in the study of photodynamic therapy, a treatment for cancer and other diseases. This compound has also been used as a fluorescent dye in the study of cell biology and biochemistry. It is also used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as an inhibitor of enzyme activity.
Mecanismo De Acción
Target of Action
It’s known that pyrimidine derivatives have been used in the synthesis of various compounds with potential anticancer properties .
Mode of Action
It’s known that pyrimidine derivatives can interact with various targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect various biochemical pathways, leading to downstream effects .
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-6-(2,5-dichlorophenyl)pyrimidine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. It is also non-toxic, and has been found to be non-mutagenic. However, this compound also has some limitations. It has been found to be toxic to some organisms, and it can be difficult to work with in some laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the study of 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine. Further research is needed to explore its potential applications in photodynamic therapy and other treatments. Additionally, more research is needed to better understand its biochemical and physiological effects, and to identify potential new uses for it. Other potential future directions include the development of more efficient synthesis methods and the study of its toxicity to different organisms.
Análisis Bioquímico
Biochemical Properties
For instance, some pyrimidine derivatives have been found to inhibit Bcl2, an anti-apoptotic protein, which could potentially make them useful in cancer treatment .
Cellular Effects
Some pyrimidine derivatives have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells, a type of breast cancer cell . They have also been found to induce apoptotic death of MCF7 cells .
Molecular Mechanism
This can lead to changes in gene expression and potentially induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
4-chloro-6-(2,5-dichlorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-6-1-2-8(12)7(3-6)9-4-10(13)15-5-14-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDKYWIAANDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270915 | |
| Record name | 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954224-18-1 | |
| Record name | 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954224-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















